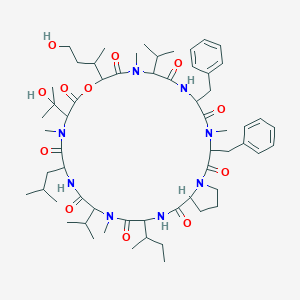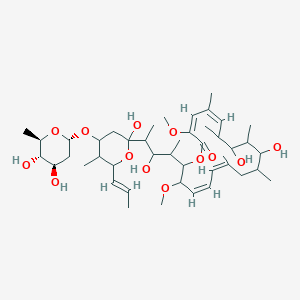![molecular formula C20H19N5OS B234009 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide](/img/structure/B234009.png)
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential application in cancer treatment.
作用機序
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide works by binding to the active site of BTK, thereby preventing its activity. This, in turn, inhibits the growth and survival of cancer cells, leading to their eventual death. Additionally, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide has been shown to have a synergistic effect when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK activity, the induction of apoptosis (programmed cell death) in cancer cells, and the suppression of tumor growth. Additionally, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide has been shown to have minimal toxicity and side effects in preclinical studies, making it a promising candidate for further development and clinical trials.
実験室実験の利点と制限
One of the major advantages of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide for lab experiments is its specificity for BTK, which allows for more targeted and effective treatment of cancer cells. Additionally, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide has shown minimal toxicity and side effects in preclinical studies, making it a safer alternative to other cancer treatments. However, one limitation of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide is its limited bioavailability, which may affect its efficacy in vivo.
将来の方向性
There are several potential future directions for N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide research, including the development of more effective synthesis methods, the optimization of dosing and administration regimens, and the exploration of its potential application in other types of cancer. Additionally, further studies are needed to better understand the long-term effects of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide and its potential interactions with other cancer treatments. Overall, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide shows great promise as a potential cancer treatment and warrants further investigation.
合成法
The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide involves a series of chemical reactions that result in the formation of the final compound. The process begins with the preparation of 3-methylbenzamide, which is then reacted with 4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl chloride to produce N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide.
科学的研究の応用
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide has been the subject of numerous scientific studies due to its potential application in cancer treatment. Specifically, it has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and progression of certain types of cancer, including lymphoma and leukemia.
特性
製品名 |
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide |
|---|---|
分子式 |
C20H19N5OS |
分子量 |
377.5 g/mol |
IUPAC名 |
N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-3-methylbenzamide |
InChI |
InChI=1S/C20H19N5OS/c1-3-17-22-23-20-25(17)24-19(27-20)15-9-7-14(8-10-15)12-21-18(26)16-6-4-5-13(2)11-16/h4-11H,3,12H2,1-2H3,(H,21,26) |
InChIキー |
BQJUSZQVHQPEBE-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)C |
正規SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B233933.png)

![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233947.png)


![2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233956.png)


![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233966.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)
![3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)
